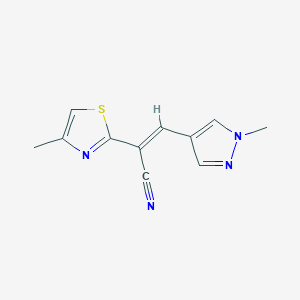![molecular formula C15H13N3OS B7455444 N-[2-(1,3-benzothiazol-2-yl)ethyl]pyridine-4-carboxamide](/img/structure/B7455444.png)
N-[2-(1,3-benzothiazol-2-yl)ethyl]pyridine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(1,3-benzothiazol-2-yl)ethyl]pyridine-4-carboxamide, also known as BPTES, is a small molecule inhibitor that specifically targets glutaminase, an enzyme involved in the metabolism of glutamine. BPTES has been extensively studied in recent years due to its potential as a therapeutic agent for various types of cancer.
作用機序
Glutaminase is an enzyme that converts glutamine to glutamate, which is then used by cancer cells to produce energy and other essential molecules. N-[2-(1,3-benzothiazol-2-yl)ethyl]pyridine-4-carboxamide specifically binds to the active site of glutaminase, preventing it from carrying out this reaction. This leads to a decrease in the levels of glutamate and other metabolites that are necessary for cancer cell growth and survival.
Biochemical and Physiological Effects:
N-[2-(1,3-benzothiazol-2-yl)ethyl]pyridine-4-carboxamide has been shown to cause a decrease in the levels of glutamate and other metabolites in cancer cells, leading to a decrease in cell growth and proliferation. It has also been found to induce apoptosis, or programmed cell death, in cancer cells. In addition, N-[2-(1,3-benzothiazol-2-yl)ethyl]pyridine-4-carboxamide has been shown to have minimal toxicity to normal cells, making it a potentially safe and effective cancer treatment.
実験室実験の利点と制限
One advantage of N-[2-(1,3-benzothiazol-2-yl)ethyl]pyridine-4-carboxamide is its specificity for glutaminase, which allows for targeted inhibition of cancer cell metabolism. However, N-[2-(1,3-benzothiazol-2-yl)ethyl]pyridine-4-carboxamide has also been found to have limited solubility and stability, which can make it difficult to use in experiments. In addition, the effectiveness of N-[2-(1,3-benzothiazol-2-yl)ethyl]pyridine-4-carboxamide may be dependent on the specific type of cancer and the genetic makeup of the cancer cells.
将来の方向性
There are several potential future directions for research on N-[2-(1,3-benzothiazol-2-yl)ethyl]pyridine-4-carboxamide. One area of focus could be on improving the solubility and stability of the compound, which would make it easier to use in experiments and potentially in clinical settings. Another direction could be on identifying biomarkers that could predict which types of cancer are most likely to respond to N-[2-(1,3-benzothiazol-2-yl)ethyl]pyridine-4-carboxamide treatment. Finally, further studies could be conducted to determine the optimal dosing and combination therapies for N-[2-(1,3-benzothiazol-2-yl)ethyl]pyridine-4-carboxamide in order to maximize its effectiveness as a cancer treatment.
合成法
N-[2-(1,3-benzothiazol-2-yl)ethyl]pyridine-4-carboxamide can be synthesized using a multi-step process involving the reaction of 2-aminopyridine with 2-bromoethyl benzothiazole, followed by the addition of acetic anhydride and sodium acetate. The resulting intermediate is then reacted with 4-cyanobenzoyl chloride to yield the final product.
科学的研究の応用
N-[2-(1,3-benzothiazol-2-yl)ethyl]pyridine-4-carboxamide has been shown to be effective in inhibiting the growth of various types of cancer cells, including breast, lung, and prostate cancer. It works by blocking the activity of glutaminase, which is essential for cancer cell survival and proliferation. N-[2-(1,3-benzothiazol-2-yl)ethyl]pyridine-4-carboxamide has also been found to enhance the effectiveness of other cancer treatments, such as chemotherapy and radiation therapy.
特性
IUPAC Name |
N-[2-(1,3-benzothiazol-2-yl)ethyl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3OS/c19-15(11-5-8-16-9-6-11)17-10-7-14-18-12-3-1-2-4-13(12)20-14/h1-6,8-9H,7,10H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIONDLHJBLGCCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)CCNC(=O)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-[(4-Benzyl-5-cyclopropyl-1,2,4-triazol-3-yl)sulfanylmethyl]-2-ethyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B7455361.png)

![1-[(2-Fluorophenyl)methyl]-1-methyl-3-phenylurea](/img/structure/B7455367.png)

![3-[(2-Ethylpiperidin-1-yl)methyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7455386.png)

![3-[(3-Methylpiperidin-1-yl)methyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7455413.png)
![N-[3-(azepan-1-yl)-3-oxopropyl]furan-2-carboxamide](/img/structure/B7455425.png)


![8-[5,6-Dimethyl-2-[(4-methylpiperidin-1-yl)methyl]thieno[2,3-d]pyrimidin-4-yl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B7455435.png)

![2-[[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrrolidin-1-yl]methyl]-6-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7455442.png)
![2-[(2,4-Dimethylanilino)methyl]-7-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7455449.png)